![molecular formula C8H14N2 B3085097 2-Isopropyl-4,5-dimethyl-1H-imidazole CAS No. 115152-71-1](/img/structure/B3085097.png)
2-Isopropyl-4,5-dimethyl-1H-imidazole
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis
The molecular structure of imidazoles is a key component to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Chemical Reactions Analysis
Imidazoles undergo various chemical reactions. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the 1,3-diazole ring, such as 2-Isopropyl-4,5-dimethyl-1H-imidazole , and evaluated their efficacy against various bacterial strains. These compounds could potentially serve as novel antibiotics or antitubercular agents .
Anti-Inflammatory Potential
The imidazole scaffold has attracted attention due to its anti-inflammatory effects. By modifying the substituents on the imidazole ring, scientists have developed compounds with anti-inflammatory activity2-Isopropyl-4,5-dimethyl-1H-imidazole derivatives may contribute to the development of anti-inflammatory drugs .
Antitumor Properties
Certain imidazole-containing compounds have demonstrated antitumor potential. For instance, researchers synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor activity against cancer cell lines. This suggests that imidazole derivatives could play a role in cancer therapy .
Antidiabetic Effects
Imidazole-based compounds have been explored for their antidiabetic properties. While more research is needed, the unique structure of 2-Isopropyl-4,5-dimethyl-1H-imidazole may contribute to the development of novel antidiabetic agents .
Antioxidant Activity
Imidazole derivatives often exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage2-Isopropyl-4,5-dimethyl-1H-imidazole may be a valuable candidate for antioxidant-based therapies .
Anti-Allergic and Antipyretic Effects
Imidazole-containing molecules have been investigated for their anti-allergic and antipyretic activities. By understanding the structure-activity relationship, scientists can design more effective drugs2-Isopropyl-4,5-dimethyl-1H-imidazole derivatives might contribute to these therapeutic areas .
Antiviral Potential
Imidazole-based compounds have shown antiviral activity. While specific studies on 2-Isopropyl-4,5-dimethyl-1H-imidazole are limited, its structural features make it an interesting candidate for further exploration in antiviral drug development .
Ulcerogenic and Antiulcer Effects
Imidazole derivatives have been investigated for their effects on gastric ulcers. Some compounds exhibit ulcerogenic properties, while others, like proton pump inhibitors (e.g., omeprazole, pantoprazole), have antiulcer effects2-Isopropyl-4,5-dimethyl-1H-imidazole could be relevant in this context .
Mechanism of Action
Target of Action
2-Isopropyl-4,5-dimethyl-1H-imidazole belongs to the class of organic compounds known as imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazoles in general are known for their broad range of chemical and biological properties . They have been used in the development of new drugs, showing different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Pharmacokinetics
Imidazoles are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to show a wide range of biological activities .
Action Environment
One study reported that the synthesis of certain imidazoles could be conducted under solvent-free conditions , suggesting that environmental conditions could potentially impact the synthesis and stability of imidazole compounds.
Safety and Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
4,5-dimethyl-2-propan-2-yl-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCULYIUECHBQPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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